4-Deoxy-xylo-uridine

説明

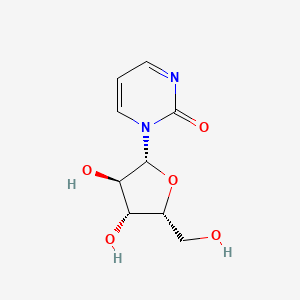

1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is a nucleoside analog characterized by a pyrimidin-2-one base linked to a ribose-like oxolan sugar moiety. The stereochemistry (2R,3R,4R,5R) indicates a β-D-ribofuranosyl configuration, critical for its interaction with enzymatic targets such as viral polymerases or cellular kinases . This compound’s structure positions it within a broader class of nucleoside analogs, which are pivotal in antiviral and anticancer therapies due to their ability to mimic natural nucleosides and disrupt nucleic acid synthesis .

特性

分子式 |

C9H12N2O5 |

|---|---|

分子量 |

228.20 g/mol |

IUPAC名 |

1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C9H12N2O5/c12-4-5-6(13)7(14)8(16-5)11-3-1-2-10-9(11)15/h1-3,5-8,12-14H,4H2/t5-,6+,7-,8-/m1/s1 |

InChIキー |

RPQZTTQVRYEKCR-ULAWRXDQSA-N |

異性体SMILES |

C1=CN(C(=O)N=C1)[C@H]2[C@@H]([C@H]([C@H](O2)CO)O)O |

正規SMILES |

C1=CN(C(=O)N=C1)C2C(C(C(O2)CO)O)O |

製品の起源 |

United States |

準備方法

Preparation of the Sugar Moiety

The sugar part, (2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolane, is generally derived from D-ribose or its protected derivatives. The preparation involves:

- Protection of hydroxyl groups to avoid side reactions.

- Formation of a glycosyl donor, such as a sugar halide (e.g., ribofuranosyl chloride or bromide) or a sugar acetate.

- Control of stereochemistry at the anomeric center to favor the beta-anomer, consistent with natural nucleosides.

Activation of the Pyrimidine Base

The pyrimidin-2-one (uracil) base is often activated by:

- Silylation (using hexamethyldisilazane, HMDS) to improve nucleophilicity.

- Formation of a silylated base that can undergo nucleophilic substitution with the sugar donor.

Glycosylation Reaction

- The silylated pyrimidine base is reacted with the glycosyl donor under Lewis acid catalysis (e.g., trimethylsilyl triflate, TMSOTf) or other promoters.

- This step forms the N-glycosidic bond between the sugar and base.

Deprotection

- Removal of protecting groups under mild acidic or basic conditions to yield the free nucleoside.

Specific Literature and Patent-Reported Methods

Classical Literature Methods

Modern Improved Methods

- Use of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose as glycosyl donor combined with silylated pyrimidine bases under TMSOTf catalysis has improved yields and stereoselectivity.

- Enzymatic methods for nucleoside synthesis have also been reported but are less common for this compound.

Patent Insights

Although the compound is a uridine derivative, related nucleosides like Empagliflozin (a glucitol derivative) have been synthesized via multi-step processes involving:

- Preparation of protected sugar intermediates.

- Coupling with aromatic or heterocyclic bases.

- Use of bases like triethylamine, cesium carbonate in solvents such as dimethylformamide (DMF).

- Challenges include avoiding isomeric impurities and improving yield.

While these patents focus on more complex derivatives, the principles of protecting group strategy, glycosylation, and stereochemical control are directly applicable.

Summary Table of Preparation Methods

| Step | Description | Typical Reagents/Conditions | Key Considerations |

|---|---|---|---|

| Sugar protection | Protect ribose hydroxyls (e.g., benzoylation) | Benzoyl chloride, pyridine | Prevent side reactions, maintain stereochemistry |

| Sugar activation | Formation of glycosyl donor (e.g., acetylation, halogenation) | Acetic anhydride, HBr or HCl | Generate reactive anomeric center |

| Base activation | Silylation of pyrimidine base | Hexamethyldisilazane (HMDS), trimethylsilyl triflate (TMSOTf) | Enhance nucleophilicity |

| Glycosylation | Coupling of sugar donor and activated base | Lewis acid catalysts (TMSOTf), solvents like acetonitrile or dichloromethane | Control beta-anomer formation |

| Deprotection | Removal of protecting groups | Mild acid or base hydrolysis | Yield pure nucleoside |

Research Findings and Optimization

- Stereoselectivity : The beta-anomer is favored by using neighboring group participation of protecting groups at C-2 of the sugar.

- Yield Improvements : Use of modern catalysts and optimized solvents improves coupling efficiency.

- Purification : Chromatographic techniques are employed to separate anomers and impurities.

- Industrial Scale : Challenges include cost of protecting groups and reagents, and minimizing hazardous reagents.

化学反応の分析

1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like halides or sulfonates.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like thionyl chloride .

科学的研究の応用

1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.

Biology: The compound is studied for its role in RNA synthesis and function.

Medicine: It has potential therapeutic applications, including antiviral and anticancer properties.

Industry: The compound is used in the production of pharmaceuticals and as a research reagent.

作用機序

The mechanism of action of 1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one involves its incorporation into RNA, where it can affect RNA stability and function. The compound targets specific enzymes involved in RNA synthesis and modification, leading to alterations in gene expression and cellular function .

類似化合物との比較

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related nucleoside analogs are summarized below:

Structural Comparisons

| Compound Name | Sugar Configuration | Base Structure | Key Modifications |

|---|---|---|---|

| Target Compound | 2R,3R,4R,5R (β-D-ribofuranosyl) | Pyrimidin-2-one | Unmodified ribose, single keto group |

| Uridine (Urd) | 2R,3R,4S,5R | Pyrimidine-2,4-dione | Additional 4-keto group |

| Cytidine (Cyd) | 2R,3R,4S,5R | 4-Amino-pyrimidin-2-one | Amino substitution at C4 |

| Ribavirin | 2R,3R,4S,5R | 1,2,4-Triazole-3-carboxamide | Triazole heterocycle |

| Cytarabine (ara-C) | 2R,3S,4S,5R (arabinose) | 4-Amino-pyrimidin-2-one | Arabinose sugar (C2 hydroxyl axial) |

| 2'-C-methylcytidine | 2R,3R,4R,5R (methylated C2) | 4-Amino-pyrimidin-2-one | C2-methylation on sugar |

Functional and Pharmacological Comparisons

Uridine (Urd): Role: Natural RNA nucleoside with two keto groups (2,4-dione).

Cytidine (Cyd): Role: Precursor for cytosine in nucleic acids. Divergence: The absence of a 4-amino group in the target compound limits hydrogen bonding with guanine, altering its incorporation into nucleic acids .

Ribavirin: Mechanism: Broad-spectrum antiviral via RNA mutagenesis and IMP dehydrogenase inhibition. Divergence: The target’s pyrimidinone base lacks the triazole moiety, suggesting a distinct mechanism, such as competitive inhibition of viral polymerases without inducing lethal mutagenesis .

Cytarabine (ara-C): Application: Antileukemic agent targeting DNA synthesis. Divergence: The target’s ribose sugar (vs. arabinose in ara-C) may alter phosphorylation efficiency and resistance profiles. Ara-C’s axial C2 hydroxyl enhances affinity for deoxycytidine kinase, whereas the target’s equatorial configuration could reduce activation .

2'-C-methylcytidine :

- Application : Hepatitis C antiviral (e.g., NM107).

- Divergence : The C2-methylation in 2'-C-methylcytidine confers resistance to hydrolytic degradation, a feature absent in the target compound. This may render the target more susceptible to metabolic inactivation .

生物活性

1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is a complex organic compound notable for its unique structural features, including a pyrimidine ring fused with a tetrahydrofuran moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 273.25 g/mol. The stereochemistry of the tetrahydrofuran ring is critical for its biological activity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅N₁O₆ |

| Molecular Weight | 273.25 g/mol |

| CAS Number | 136997-64-3 |

| Purity | 98% |

Biological Activity

Antiviral Properties

Research indicates that compounds similar to 1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one exhibit antiviral activity. For instance, studies have shown that pyrimidine derivatives can inhibit viral replication by targeting viral polymerases and other enzymes critical for the viral life cycle .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various pathogens. In vitro studies revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Mechanism of Action

The mechanism by which this compound exerts its biological effects involves interference with nucleic acid synthesis. By mimicking natural substrates, it can inhibit enzymes involved in DNA and RNA synthesis, thereby disrupting cellular processes in target organisms .

Case Studies

-

Inhibition of Bacterial Growth

A study conducted on the efficacy of this compound against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 25 µg/mL. This indicates strong potential for development into an antimicrobial agent for treating infections caused by resistant strains . -

Antiviral Screening

In a screening assay for antiviral activity, derivatives of this compound were tested against influenza virus strains. Results indicated that at concentrations of 50 µM, the compound reduced viral titers by over 70%, showcasing its potential in antiviral drug development .

Research Findings

Recent research has focused on the structural modifications of this compound to enhance its biological activity. Variations in hydroxyl group positioning and substitutions on the pyrimidine ring have been shown to significantly affect its potency against various biological targets.

Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。